molecular formula C5H11ClFNO B2994791 2-(Fluoromethyl)morpholine hydrochloride CAS No. 144053-94-1

2-(Fluoromethyl)morpholine hydrochloride

Cat. No. B2994791
M. Wt: 155.6
InChI Key: HUCUJVCNAGVDMK-UHFFFAOYSA-N
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Patent
US05166203

Procedure details

To a solution of N-benzyl-2-fluoromethylmorpholine hydrochloride (1.46 g) in ethanol (85 ml) is added 10% palladium-carbon (0.2 g), and the mixture is stirred under hydrogen atmosphere (maximum hydrogen pressure: 6 kg/cm2) at room temperature. After completion of absorption of hydrogen gas, palladium-carbon is filtered off, and the filtrate is concentrated under reduced pressure. To the residue are added ether (2 ml) and ethanol (0.5 ml), and the precipitated crystals are separated by filtration and dried under reduced pressure to give the title compound (0.6 g).
Name
N-benzyl-2-fluoromethylmorpholine hydrochloride
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].C([N:9]1[CH2:14][CH2:13][O:12][CH:11]([CH2:15][F:16])[CH2:10]1)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[ClH:1].[F:16][CH2:15][CH:11]1[O:12][CH2:13][CH2:14][NH:9][CH2:10]1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
N-benzyl-2-fluoromethylmorpholine hydrochloride
Quantity
1.46 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(OCC1)CF
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of absorption of hydrogen gas, palladium-carbon
FILTRATION
Type
FILTRATION
Details
is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue are added ether (2 ml) and ethanol (0.5 ml)
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.FCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.